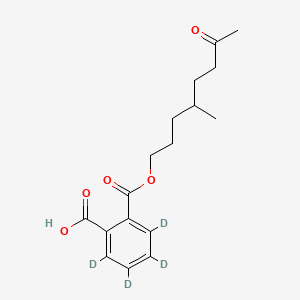
Mono-(4-methyl-7-oxooctyl)phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-(4-methyl-7-oxooctyl)phthalate-d4 is a deuterated phthalate ester, often used as a biochemical for proteomics research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research to study the behavior and metabolism of phthalates in biological systems .
Métodos De Preparación
The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate-d4 typically involves an esterification reaction. The process begins with the reaction of phthalic anhydride with 4-methyl-7-oxooctanol in the presence of a catalyst. The reaction conditions include heating the mixture to a specific temperature to facilitate the esterification process. After the reaction is complete, the product is purified through crystallization, filtration, washing, and drying to obtain a high-purity compound .
Análisis De Reacciones Químicas
Mono-(4-methyl-7-oxooctyl)phthalate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mono-(4-methyl-7-oxooctyl)phthalate-d4 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry to study the behavior of phthalates.
Biology: It is used in biological studies to understand the metabolism and toxicology of phthalates in living organisms.
Medicine: It is used in medical research to study the potential health effects of phthalates on human health.
Industry: It is used in the production of plasticizers for polyvinyl chloride (PVC) products to enhance their flexibility and durability .
Mecanismo De Acción
The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate-d4 involves its interaction with biological molecules. It is metabolized in the body to form various metabolites, which can then interact with cellular components. The molecular targets and pathways involved in its action include enzymes responsible for its metabolism and receptors that mediate its biological effects .
Comparación Con Compuestos Similares
Mono-(4-methyl-7-oxooctyl)phthalate-d4 is unique compared to other similar compounds due to its deuterium labeling. This labeling allows for more precise tracking and analysis in scientific studies. Similar compounds include:
- Mono-(4-methyl-7-oxooctyl)phthalate
- Monoethyl phthalate
- Monooctyl phthalate
- Monoisopropyl phthalate .
These compounds share similar chemical structures but differ in their specific functional groups and isotopic labeling.
Propiedades
Fórmula molecular |
C17H22O5 |
|---|---|
Peso molecular |
310.38 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-(4-methyl-7-oxooctoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D |
Clave InChI |
UFUNVAIKYOYYBB-KNIGXJNHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCC(=O)C)[2H])[2H] |
SMILES canónico |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


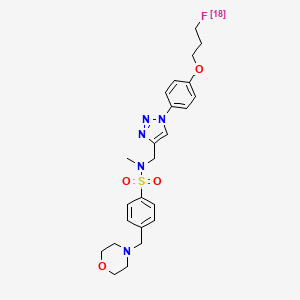
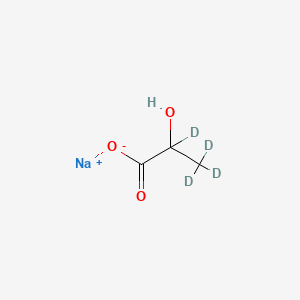
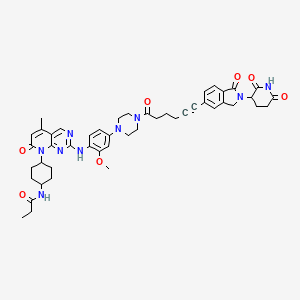
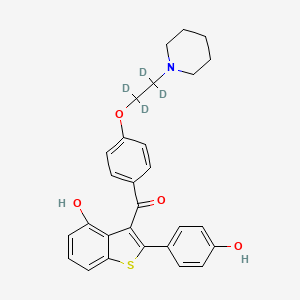
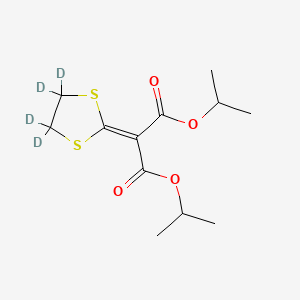
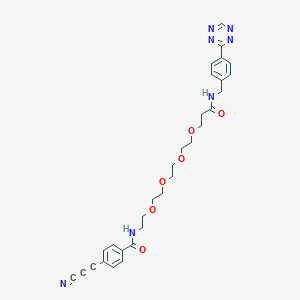
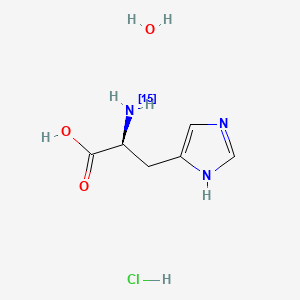
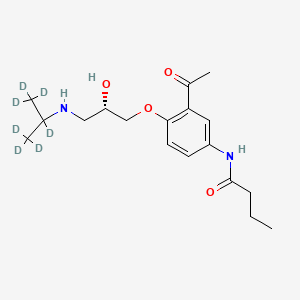
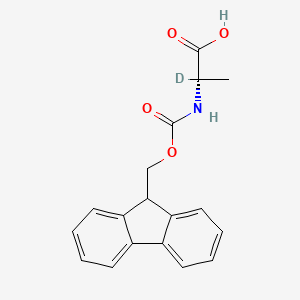
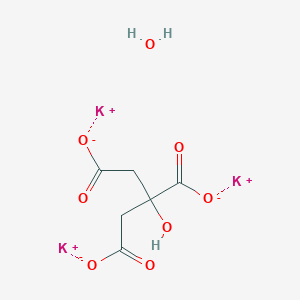
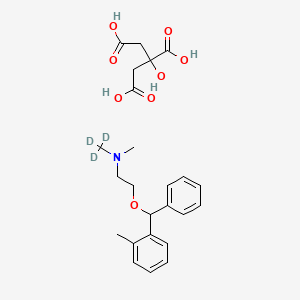
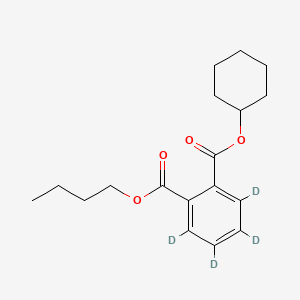
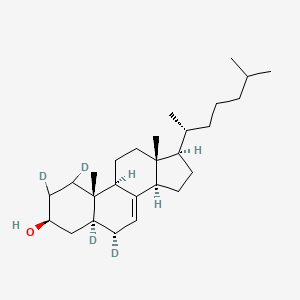
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
